molecular formula C10H14FNO B1474061 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1566493-09-1

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine

Cat. No. B1474061
CAS RN: 1566493-09-1
M. Wt: 183.22 g/mol
InChI Key: CWYMPGRZINQACB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine, also known as 2-EFEA, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a monoamine derivative of 2-fluoroethanol and features a phenyl ring attached to an ethoxy group. 2-EFEA has been studied for its use in the synthesis of various compounds as well as its potential as a therapeutic agent.

Scientific Research Applications

Enantioselective Synthesis and Chemical Resolution

The synthesis and resolution of enantiomers of 1-aryl-2-fluoroethylamines, which can include compounds similar to 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine, have been explored. These processes involve using lipase-catalyzed kinetic resolution and Mitsunobu inversion protocols, showing that such compounds can be synthesized with high enantiomeric excess. This has implications for creating substances with specific chiral properties, which is crucial in pharmaceuticals and materials science (Thvedt et al., 2010).

Fluorescent Detection and Sensing Applications

Compounds structurally related to 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine have been used in the synthesis of fluorescent detectors for amino alcohols and metal cations. Such applications include the development of enantioselective fluorescent detectors, demonstrating the potential of these compounds in analytical chemistry for sensing specific molecules or ions (Shaferov et al., 2020).

Material Science and Polymer Applications

In material science, related compounds have been explored for their roles in improving the efficiency of polymer solar cells. These studies involve the synthesis of novel electron transport materials and their integration into solar cell architectures, indicating the potential use of such compounds in enhancing renewable energy technologies (Li et al., 2014).

Organic Synthesis and Reaction Mechanisms

Research has also delved into the reactivity and synthetic utility of compounds akin to 2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine. Studies have investigated their reactions under various conditions, contributing to the broader understanding of organic synthesis mechanisms and the development of new synthetic routes (Pryadeina et al., 2007).

properties

IUPAC Name

2-(2-ethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMPGRZINQACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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